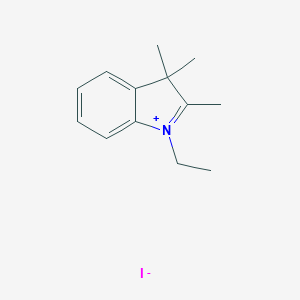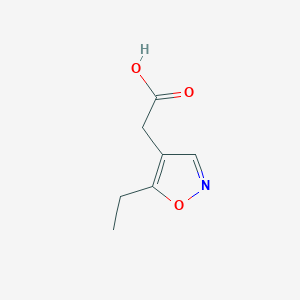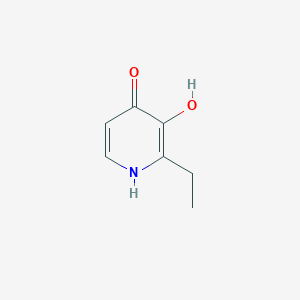
Lithium;2-methanidyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-methanidyl-1,3-benzothiazole is an organic molecule that has been the subject of scientific research for its potential applications in various fields. This molecule is also known as LiMBT and is a derivative of benzothiazole. The unique structure of LiMBT makes it an interesting molecule for scientific research.
Wirkmechanismus
The mechanism of action of LiMBT is not fully understood. However, studies have shown that LiMBT can interact with DNA and inhibit the activity of certain enzymes. This interaction with DNA may explain the potential antitumor activity of LiMBT.
Biochemical and Physiological Effects:
Studies have shown that LiMBT can affect the levels of certain neurotransmitters in the brain. This effect may explain the potential use of LiMBT in the treatment of bipolar disorder. LiMBT has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using LiMBT in lab experiments is its high purity. LiMBT can be synthesized with high purity, making it an ideal molecule for studying its properties. One limitation of using LiMBT is its low solubility in water. This can make it difficult to carry out certain experiments.
Zukünftige Richtungen
There are several future directions for research on LiMBT. One direction is to study its potential use as an antitumor agent. Another direction is to study its potential use in the treatment of bipolar disorder. Further research is also needed to fully understand the mechanism of action of LiMBT. Additionally, studies can be carried out to improve the solubility of LiMBT in water, making it easier to use in experiments.
Synthesemethoden
The synthesis of LiMBT can be achieved through various methods. One of the most common methods is the reaction of 2-mercaptobenzothiazole with lithium hydride. This method yields high purity LiMBT and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
LiMBT has been extensively studied for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, LiMBT has been used to prepare conducting polymers. In catalysis, LiMBT has been used as a catalyst for various chemical reactions. In medicinal chemistry, LiMBT has shown potential as an antitumor agent.
Eigenschaften
CAS-Nummer |
125414-91-7 |
|---|---|
Produktname |
Lithium;2-methanidyl-1,3-benzothiazole |
Molekularformel |
C8H6LiNS |
Molekulargewicht |
155.2 g/mol |
IUPAC-Name |
lithium;2-methanidyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1 |
InChI-Schlüssel |
JLIRGLDIUMZDEB-UHFFFAOYSA-N |
SMILES |
[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |
Synonyme |
Lithium, (2-benzothiazolylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)